5-(1,1-Dimethylbutyl)resorcinol
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Overview
Description
5-(1,1-Dimethylbutyl)resorcinol: is a chemical compound that belongs to the resorcinol family. Resorcinols are a type of dihydroxybenzene, characterized by two hydroxyl groups attached to a benzene ring. This specific compound, this compound, has a molecular formula of C12H18O2 and is known for its applications in various fields, including pharmaceuticals, cosmetics, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,1-Dimethylbutyl)resorcinol typically involves the alkylation of resorcinol with 1,1-dimethylbutyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-(1,1-Dimethylbutyl)resorcinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the benzene ring .
Scientific Research Applications
Chemistry: In chemistry, 5-(1,1-Dimethylbutyl)resorcinol is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology: In biological research, this compound is studied for its potential antioxidant properties. It has been shown to scavenge free radicals and protect cells from oxidative stress .
Medicine: In medicine, this compound is explored for its potential therapeutic effects. It is investigated for its role in treating skin conditions, such as hyperpigmentation and acne, due to its ability to inhibit tyrosinase, an enzyme involved in melanin production .
Industry: Industrially, the compound is used in the formulation of cosmetics and personal care products. Its ability to improve skin tone and texture makes it a popular ingredient in skin-lightening creams and anti-aging products .
Mechanism of Action
The mechanism of action of 5-(1,1-Dimethylbutyl)resorcinol involves its interaction with molecular targets such as enzymes and receptors. In the case of its skin-lightening effects, the compound inhibits the activity of tyrosinase, an enzyme responsible for melanin synthesis. By binding to the active site of tyrosinase, it prevents the conversion of tyrosine to melanin, leading to a reduction in skin pigmentation .
Comparison with Similar Compounds
Resorcinol: The parent compound with two hydroxyl groups on the benzene ring.
4-Hexylresorcinol: Another alkylated resorcinol with a hexyl group.
2,4-Dihydroxybenzophenone: A compound with similar hydroxyl groups but different substitution pattern.
Uniqueness: 5-(1,1-Dimethylbutyl)resorcinol is unique due to its specific alkyl substitution, which imparts distinct physicochemical properties. This substitution enhances its lipophilicity, making it more effective in penetrating the skin and exerting its effects compared to other resorcinol derivatives .
Properties
CAS No. |
180415-84-3 |
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Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
5-(2-methylpentan-2-yl)benzene-1,3-diol |
InChI |
InChI=1S/C12H18O2/c1-4-5-12(2,3)9-6-10(13)8-11(14)7-9/h6-8,13-14H,4-5H2,1-3H3 |
InChI Key |
QEPQVDCYJKTYAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)C1=CC(=CC(=C1)O)O |
Origin of Product |
United States |
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